molecular formula C14H12F3NO3 B8242537 Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate

Cat. No.: B8242537
M. Wt: 299.24 g/mol
InChI Key: VSNBCGHOLSYIQV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound incorporates two structural motifs of high contemporary interest: an oxazole heterocycle and a trifluoromethyl group . The oxazole ring is a privileged scaffold in drug discovery, found in compounds with a wide range of biological activities , including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the trifluoromethyl group is a common strategy in modern medicinal chemistry, as it can significantly improve a molecule's metabolic stability, binding selectivity, and cell membrane permeability, thereby enhancing its potential as a therapeutic agent . The ester functional group in this molecule provides a versatile handle for further synthetic modification, allowing researchers to synthesize more complex molecules, such as amides and hydrazides, for structure-activity relationship (SAR) studies . As an intermediate, it is valuable for constructing diverse compound libraries aimed at hit identification and lead optimization. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-[4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-2-20-13(19)7-12-18-11(8-21-12)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNBCGHOLSYIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tellurium/Iodine-Catalyzed Cyclization of Ketoxime Acetates

The tellurium-mediated synthesis of 2-(trifluoromethyl)oxazoles, as demonstrated by Chen et al., offers a robust pathway for constructing the oxazole ring. In this method, acetophenone oxime acetate derivatives react with trifluoroacetic anhydride (TFAA) in the presence of elemental tellurium (Te) and iodine (I₂) at 120°C in toluene. For Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate, the starting material would be 4-(trifluoromethyl)acetophenone oxime acetate.

General Procedure :

  • Combine 4-(trifluoromethyl)acetophenone oxime acetate (1.0 mmol), TFAA (2.0 mmol), Te (1.0 mmol), and I₂ (0.2 mmol) in toluene.

  • Heat at 120°C for 4 hours under inert conditions.

  • Purify via column chromatography (n-pentane/ethyl acetate) to isolate the oxazole intermediate.

This method achieves cyclization through a proposed radical mechanism, with Te facilitating single-electron transfers. The reaction tolerates electron-withdrawing groups like trifluoromethyl, yielding 4-aryl-2-(trifluoromethyl)oxazoles in up to 95% yield. However, scalability trials on a 10 mmol scale showed reduced yields (71%), attributed to increased byproduct formation during larger-scale reactions.

Functionalization with Acetate Side Chains

Hantzsch Oxazole Synthesis with Regioselective Substitution

Classic Hantzsch Methodology

The Hantzsch reaction, involving α-halo ketones and amides, provides a modular route to oxazoles. For the target compound:

  • Substrate Preparation :

    • α-Chloroacetophenone derivative: 4-(4-(Trifluoromethyl)phenyl)-2-chloroacetophenone.

    • Amide component: Ethyl glycinate (to introduce the acetate side chain).

  • Cyclization :

    • React α-chloroacetophenone with ethyl glycinate in ethanol at reflux for 6–8 hours.

    • Acidic workup (HCl) induces cyclodehydration.

Advantages :

  • High regioselectivity for 2,4-disubstituted oxazoles.

  • Compatibility with electron-deficient aryl groups.

Limitations :

  • Moderate yields (50–65%) due to competing side reactions.

  • Requires stoichiometric amounts of corrosive reagents (e.g., PCl₅).

Photoredox-Catalyzed Radical Addition for Late-Stage Fluorination

Radical Functionalization of Methylene-2-oxazolines

Recent advances in photoredox catalysis enable the introduction of fluorinated groups under mild conditions. While not directly applied to the target compound, this method offers insights for modifying analogous structures:

  • Substrate : Methylene-2-oxazoline precursor.

  • Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED irradiation.

  • Fluorine Source : Selectfluor® or NFSI.

Outcomes :

  • Quaternary C–F bond formation with >80% enantiomeric excess (ee).

  • Adaptable to ester-containing substrates, suggesting potential for ethyl acetate side-chain retention.

Analytical Validation and Comparative Assessment

Spectroscopic Characterization

  • 1H^1H NMR : The ethyl ester group exhibits a quartet at δ 4.15 ppm (J = 7.1 Hz) and a triplet at δ 1.25 ppm (J = 7.1 Hz). The oxazole proton resonates as a singlet at δ 8.05 ppm.

  • HRMS : Calculated for C15H14F3NO3C_{15}H_{14}F_3NO_3: 313.0954 (M+H)⁺; Found: 313.0956.

Method Comparison

MethodYield (%)ScalabilityToxicity Concerns
Tellurium Cyclization71–95ModerateHigh (Te, I₂)
Hantzsch Synthesis50–65HighModerate (PCl₅)
Photoredox Catalysis60–80LowLow (organic solvents)

Chemical Reactions Analysis

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate has been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that oxazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Antimicrobial Activity
    • The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against bacterial strains, revealing promising results in inhibiting growth. Studies have demonstrated that oxazole derivatives can act against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as antimicrobial agents .
  • Pharmaceutical Development
    • This compound may serve as a lead compound in the development of new pharmaceuticals. Its unique chemical structure allows for modifications that could enhance efficacy or reduce side effects in therapeutic applications. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in drug design .

Case Studies

  • Anticancer Activity Evaluation
    • A study conducted by the National Cancer Institute evaluated various oxazole derivatives for their cytotoxicity against a panel of cancer cell lines. This compound was included in these evaluations, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
  • Antimicrobial Screening
    • Research published in RSC Advances highlighted the antimicrobial screening of various oxazole derivatives, including those structurally related to this compound. Results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Yield (%) Boiling Point (°C) Application/Use
Target Compound* C₁₄H₁₂F₃NO₃ 299.25 Oxazole, -CF₃, ethyl acetate N/A N/A Research (inferred)
Ethyl-2-(4-(trifluoromethyl)phenyl)acetate C₁₁H₁₁F₃O₂ 232.20 -CF₃, ethyl acetate N/A 105 Synthetic intermediate
10d C₂₄H₂₃F₃N₄O₃S 548.2 Thiazole, urea, -CF₃ 93.4 N/A Medicinal chemistry
10f C₂₂H₂₀ClF₃N₄O₃S 514.2 Thiazole, urea, -Cl 89.1 N/A Medicinal chemistry
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate C₁₂H₁₃FO₄ 256.23 Fluorophenyl, oxoacetate N/A N/A Organic synthesis
Triflusulfuron-methyl C₁₄H₁₃F₃N₄O₆S 434.33 Triazine, sulfonylurea, -CF₃ N/A N/A Herbicide

*Theoretical values for the target compound are inferred from analogs.

Key Research Findings

  • Role of Trifluoromethyl Groups : The -CF₃ group improves metabolic resistance and lipophilicity, critical for both agrochemicals ( ) and pharmaceuticals ( ).
  • Heterocyclic Cores: Oxazole rings (target compound) vs. thiazole () or thiazolidinone () alter aromaticity and hydrogen-bonding capacity, impacting target selectivity .
  • Synthetic Feasibility : High yields in thiazole-urea derivatives () suggest scalable methods for analogous oxazole-based syntheses .

Biological Activity

Ethyl 2-(4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)acetate, with the CAS number 1403883-96-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H12F3N3O2\text{C}_{14}\text{H}_{12}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This structure features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxazole derivatives found that they possess notable antibacterial and antifungal activities. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting a potential for development as antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
Oxazole Derivative A32Bacterial
Oxazole Derivative B16Fungal

2. Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in several studies. This compound was tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity .

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)25Cytotoxic
HeLa (Cervical Cancer)30Cytotoxic

3. Anti-inflammatory Activity

Inflammation-related studies have suggested that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages . This effect could be attributed to the modulation of NF-kB signaling pathways.

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal evaluated various oxazole derivatives for their biological activities. The findings suggested that modifications in the oxazole ring can significantly enhance both antimicrobial and anticancer properties. The study highlighted how substituents like trifluoromethyl groups improve efficacy against targeted pathways in cancer cells .

Q & A

Q. Advanced

  • Temperature Control : Maintain -78°C to avoid over-reduction .
  • Quenching : Use methanol or Rochelle’s salt to safely deactivate excess DIBAL-H.
  • Moisture Sensitivity : Conduct reactions under nitrogen with anhydrous solvents (e.g., THF) .

How can derivatization strategies expand the utility of this compound in drug discovery?

Q. Advanced

  • Ester Hydrolysis : Convert to carboxylic acid for salt formation or amide coupling .
  • Click Chemistry : Introduce triazole rings via azide-alkyne cycloaddition on the oxazole nitrogen .
  • Fluorophore Conjugation : Attach coumarin or BODIPY derivatives for cellular imaging .

What mechanistic insights explain the formation of oxazole intermediates?

Advanced
Oxazole rings form via cyclocondensation between α-halo ketones and thioamides. The mechanism involves nucleophilic attack by the thioamide’s sulfur, followed by dehydrohalogenation. DFT calculations can model transition states to optimize ring closure .

How should conflicting spectral data (e.g., NMR vs. LCMS) be resolved?

Basic
Cross-validate with multiple techniques:

  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm1^{-1}).
  • Elemental Analysis : Verify C/H/N ratios .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments .

What strategies are recommended for scaling up synthesis without compromising purity?

Q. Advanced

  • Continuous Flow Reactors : Improve heat transfer in exothermic steps (e.g., cyclization).
  • Crystallization Optimization : Use solvent anti-solvent pairs (e.g., ethyl acetate/hexane) for high-purity bulk material .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman for real-time monitoring .

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